Methods of Application or Experimental Procedures: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Results or Outcomes: Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
6-Chloro-2,5-dimethylpyridin-3-amine is an organic compound characterized by its pyridine ring structure, which contains two methyl groups at positions 2 and 5, and a chlorine atom at position 6, with an amino group at position 3. Its molecular formula is and it has a molecular weight of approximately 158.61 g/mol. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the presence of both the amino and chloro functional groups, which can participate in various
6-Chloro-2,5-dimethylpyridin-3-amine can undergo several types of reactions:
Several methods exist for synthesizing 6-chloro-2,5-dimethylpyridin-3-amine:
6-Chloro-2,5-dimethylpyridin-3-amine has potential applications in:
Several compounds share structural similarities with 6-chloro-2,5-dimethylpyridin-3-amine:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Chloro-4-methylpyridin-3-amine | 66909-38-4 | 0.94 |
6-Chloro-5-(trifluoromethyl)pyridin-3-amine | 99368-68-0 | 0.79 |
2-Chloro-3-methyl-5-nitropyridine | 22280-56-4 | 0.79 |
2-Bromo-6-chloro-5-methylpyridin-3-amine | 1823003-95-7 | 0.79 |
The uniqueness of 6-chloro-2,5-dimethylpyridin-3-amine lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and potential biological activity compared to other similar compounds. The combination of the chloro group and amino functionality provides opportunities for various synthetic pathways not readily available in other derivatives.